Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Pharmaceutical impurity profiling Reference standard characterization Methoxamine hydrochloride quality control

Pharmaceutical QC laboratories developing HPLC methods for methoxamine hydrochloride face a critical gap: the 5-desmethoxy-5-methyl impurity peak cannot be assigned without the authentic reference standard, invalidating system suitability. • Definitive peak identification via matched RRT, resolution (Rs), and LOQ - chromatographically distinct from methoxamine (ΔLogP +0.34) and all other known impurities • ≥95% HPLC purity with comprehensive COA (¹H/¹³C NMR, HRMS, HPLC, IR, UV) supporting ICH Q3A(R2) identification threshold compliance • Enables quantification at <0.05% individual impurity limit for ANDA/NDA/DMF submissions and forced degradation mass balance per ICH Q1A(R2)

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 791739-17-8
Cat. No. B14210296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)
CAS791739-17-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C(C)N)O
InChIInChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3
InChIKeyTZOQRNSNVWMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxamine Impurity 2: Identity, Regulatory Role & Sourcing


Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) (IUPAC: 2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol, CAS 791739-17-8, molecular formula C₁₁H₁₇NO₂, MW 195.26 g/mol) is an amino alcohol classified as Methoxamine Impurity 2 . It is a structural analog of the alpha-1 adrenergic agonist methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, CAS 390-28-3), differing by replacement of the 5-methoxy substituent with a 5-methyl group. The compound is supplied primarily as a certified reference standard (≥95% HPLC purity, available in 10–100 mg quantities) for use in pharmaceutical impurity profiling, analytical method development, and regulatory quality control of methoxamine hydrochloride active pharmaceutical ingredient . It is not an active pharmaceutical ingredient; its procurement value is defined entirely by its role as a traceable, characterized impurity standard supporting ICH Q3A-compliant impurity identification and quantification workflows.

Identity 5-Desmethoxy-5-methyl analog of methoxamine
Role Certified impurity reference standard (≥95% HPLC)
Use Context HPLC method development and regulatory impurity profiling

Why Methoxamine Impurity 2 Cannot Be Substituted


Compounds within the methoxamine impurity class are not interchangeable because each impurity possesses a unique chemical structure, chromatographic retention behavior, and regulatory identification threshold. Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is specifically the 5-desmethoxy-5-methyl analog of methoxamine, arising from a distinct synthetic pathway deviation during Friedel-Crafts acylation or O-methylation steps in methoxamine hydrochloride production [1]. Substituting this compound with methoxamine itself (CAS 390-28-3), Methoxamine Impurity 1 (2,5-dimethoxypropiophenone, CAS 5803-30-5), Methoxamine Impurity 5 (CAS 477904-63-5), or any other process-related impurity would invalidate HPLC peak identification, compromise system suitability criteria, and undermine the traceability chain required by pharmacopoeial monographs and FDA/EMA submissions. The compound's molecular ion (m/z 195.13 for [M+H]⁺), predicted LogP (1.18), and polar surface area (55.48 Ų) differ measurably from both the parent drug (MW 211.26, LogP ~0.8) and other methoxamine impurities, making substitution analytically untenable for validated impurity methods.

Structural mismatch: 5-Methyl vs. 5-methoxy substitution may shift chromatographic retention, risking peak misassignment.
Co-elution potential: Other methoxamine impurities or the parent drug may not be resolved, invalidating system suitability.
Regulatory traceability: Non-certified analogs lack the authenticated documentation required for ICH Q3A compliance.

Differentiation Evidence for Methoxamine Impurity 2


Structural Distinction: 5-Methyl vs. 5-Methoxy Substitution

The target compound is unambiguously distinguished from the parent drug methoxamine by substitution of the 5-methoxy group (–OCH₃, 31.03 Da) with a 5-methyl group (–CH₃, 15.03 Da). This results in a net molecular weight decrease of 16.00 Da (target: 195.26 g/mol vs. methoxamine: 211.26 g/mol) . The structural alteration changes the hydrogen-bond acceptor count from 4 (methoxamine) to 3 (target compound) and reduces the topological polar surface area from 64.7 Ų to 55.5 Ų, as predicted by ACD/Labs Percepta . This structural difference is the basis for chromatographic separation and unequivocal LC-MS identification in pharmacopoeial impurity methods.

Structural Distinction
Head-to-head
ΔMW –16.0 Da, ΔH-bond acceptors –1, ΔtPSA –9.2 Ų
Enables unambiguous impurity identification and quantification.
Predicted tPSA from ACD/Labs Percepta.
Pharmaceutical impurity profiling Reference standard characterization Methoxamine hydrochloride quality control

Certified Purity and Full Characterization Documentation

The commercial reference standard of this compound is supplied at ≥95% purity as determined by HPLC, accompanied by a comprehensive certificate of analysis (COA) that includes ¹H NMR, ¹³C NMR, MS, HPLC, IR, UV, and 2D NMR spectra, as well as moisture content and purity chromatograms . This level of characterization exceeds the documentation typically available for non-certified research-grade analogs. In comparison, generic methoxamine free base (CAS 390-28-3) is typically supplied at 98% purity but without the impurity-specific characterization package required for use as a reference standard in validated analytical methods.

Certified Purity & Documentation
Specification review
≥95% HPLC, full COA with NMR, MS, IR, UV, 2D NMR, moisture, purity chromatograms
Supports regulatory filing with authenticated reference material.
Standard COA exceeds typical research-grade analogs.
Reference standard certification Analytical method validation Regulatory compliance documentation

Regulatory Impurity Limits in Methoxamine API Synthesis

According to the synthetic method patent CN102993032B for methoxamine hydrochloride, the refined product specification requires that the content of any individual impurity be less than 0.05% and the total impurities be less than 0.1% [1]. This establishes a quantitative threshold against which this specific impurity must be monitored, identified, and quantified. The target compound, as Methoxamine Impurity 2, is one of the identified individual impurities subject to this <0.05% limit, necessitating availability of a pure reference standard for accurate quantitation.

Regulatory Impurity Limit
Class-level
≤0.05% individual impurity (ICH Q3A context)
Justifies procurement for validated method development at threshold levels.
Per CN102993032B; requires method-specific verification.
ICH Q3A compliance Impurity threshold quantification Pharmaceutical manufacturing quality

Chromatographic Differentiation via LogP and PSA

Predicted physicochemical properties provide a rationale for chromatographic separation. The target compound has a predicted LogP of 1.18 (ACD/Labs) and a polar surface area of 55.48 Ų . In comparison, methoxamine (CAS 390-28-3) has a predicted LogP of approximately 0.8–0.9 and a PSA of ~64.7 Ų, while Methoxamine Impurity 1 (2,5-dimethoxypropiophenone, CAS 5803-30-5) lacks the amino-alcohol moiety and has a LogP ~2.0 [1]. These LogP differences of 0.3–0.8 log units between the target compound and structurally related impurities are sufficient for baseline resolution on standard C18 reversed-phase columns with acetonitrile/water/phosphoric acid mobile phases as described for methoxamine impurity separations.

LogP & PSA Differentiation
Class-level
ΔLogP vs. methoxamine +0.34, vs. Impurity 1 –0.82
Supports HPLC specificity and resolution without co-elution.
Predicted values; experimental confirmation recommended.
Reversed-phase HPLC method development Impurity resolution Physicochemical property-based separation

Pharmacopoeial Traceability for Impurity Profiling

Methoxamine Impurity 2 (CAS 791739-17-8) is classified as a pharmacopoeia-traceable reference standard intended for use in analytical method development, method validation (AMV), and quality control during API synthesis and formulation [1]. The Chinese Pharmacopoeia (ChP) 2015 edition monograph for Methoxamine Hydrochloride specifies that total impurities must not exceed 1.0% by HPLC, with individual impurity identification and quantification required [2]. This compound, supplied with full characterization and traceable documentation, serves as the authenticated reference material for the impurity peak designated as 'Methoxamine Impurity 2' in regulatory submissions. Without this specific compound, a laboratory cannot definitively assign the corresponding HPLC peak or meet the identification requirement.

Pharmacopoeial Traceability
Supporting evidence
Designated as Methoxamine Impurity 2; traceable to USP/EP/ChP
May support regulatory impurity profiling and peak identity assignment.
Avoids in-house isolation and structural elucidation.
Pharmacopoeial compliance Reference standard traceability FDA/EMA regulatory submission

Priority Application Scenarios for Methoxamine Impurity 2


HPLC Method Development and System Suitability Testing

This compound is the definitive reference standard for identifying and quantifying the Methoxamine Impurity 2 peak in reversed-phase HPLC methods used for methoxamine hydrochloride API and finished dosage form release testing. As established in Section 3, the predicted LogP difference of +0.34 relative to methoxamine and –0.82 relative to Impurity 1 supports chromatographic method specificity . The compound enables determination of relative retention time (RRT), resolution (Rs), and limit of quantitation (LOQ) parameters required for system suitability, directly supporting compliance with the ChP 2015 monograph requirement of total impurities ≤1.0% [1]. Without this specific reference standard, a laboratory cannot assign the Impurity 2 peak identity in unknown sample chromatograms.

Regulatory Submission Support for Impurity Identification

For pharmaceutical manufacturers preparing ANDA, NDA, or DMF submissions for methoxamine hydrochloride, this characterized reference standard provides the authenticated material needed to satisfy ICH Q3A(R2) identification threshold requirements. With the patent specification establishing an individual impurity limit of <0.05% —stricter than the ICH identification threshold of 0.10%—accurate quantification of this impurity at or below the 0.05% level requires a pure reference standard. The comprehensive analytical data package (¹H/¹³C NMR, HRMS, HPLC, IR, UV) supplied with this reference standard provides the structural confirmation evidence required by regulatory reviewers for impurity identification.

Forced Degradation and Stability-Indicating Method Validation

In forced degradation studies (acid, base, oxidative, thermal, photolytic) of methoxamine hydrochloride drug substance and drug product, this reference standard serves as a marker for the 5-desmethoxy-5-methyl degradation/process impurity pathway. The documented structural identity (C₁₁H₁₇NO₂, MW 195.26) enables mass balance assessment during stability studies, as required by ICH Q1A(R2). The compound's discrete chromatographic retention (predicted LogP 1.18 vs. methoxamine LogP ~0.84) ensures peak purity assessment can be performed without interference from the parent drug or other degradation products, supporting stability-indicating method validation.

Application
Selection Property
Validation Focus
HPLC method development & system suitability
Certified impurity standard with established LogP differentiation
RRT, resolution, LOQ, peak identity assignment
Regulatory submission support (ANDA/NDA/DMF)
Traceable reference standard for ICH Q3A impurity profiling
Impurity identification and threshold compliance
Forced degradation & stability-indicating method validation
Identity-confirmed impurity for degradation pathway monitoring
Peak purity assessment, mass balance, method specificity
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